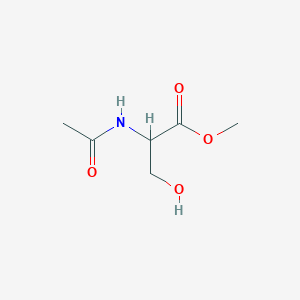

dl-Serine, N-acetyl-, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUNDAQVOOLWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Contemporary Organic and Biochemical Research

N-Acetyl-DL-serine methyl ester serves as a key intermediate and building block in modern chemical and biological research. The presence of the N-acetyl group protects the amine functionality, while the methyl ester modifies the carboxylic acid group. This dual modification alters the compound's reactivity and solubility, making it amenable to a wider range of reaction conditions, particularly in organic solvents.

In the field of medicinal chemistry, serine derivatives, including N-acetylated and esterified forms, are synthesized and evaluated as potential therapeutic agents. For instance, research has focused on designing serine derivatives as inhibitors for enzymes like the SARS-CoV 3CL protease, a critical component in the life cycle of the coronavirus. nih.gov The synthesis of a library of serine derivatives allows for structure-activity relationship studies, where modifications to the core serine structure are correlated with inhibitory activity. nih.gov

Furthermore, the development of analytical procedures has benefited from the use of N-acetylated and esterified amino acids. A notable application is in gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) for determining the δ13C values of amino acids. The conversion of amino acids to their N-acetyl methyl (NACME) esters is a derivatization procedure developed to enhance the accuracy and precision of these isotopic measurements. nih.gov This method offers robust and reproducible results, which is crucial for studies in fields like paleo-dietary analysis and metabolic research. nih.gov

Overview of Research Trajectories Involving Amino Acid Derivatives

The use of N-acetyl-DL-serine methyl ester is part of a much broader and dynamic field of research involving amino acid derivatives. The modification of amino acids is a fundamental strategy in organic synthesis and chemical biology to achieve specific research goals.

A primary driver for the synthesis of amino acid derivatives has been peptide chemistry. wikipedia.orglibretexts.org To construct a peptide with a defined sequence, the reactive functional groups of the constituent amino acids—the amino group, the carboxyl group, and any reactive side chains—must be temporarily blocked or "protected" to prevent unwanted side reactions. wikipedia.orglibretexts.org This has led to the development of a vast arsenal (B13267) of protecting groups that can be selectively added and removed under specific conditions. researchgate.net The N-acetyl group on N-acetyl-DL-serine methyl ester is an example of such a protecting group for the amino functionality.

Research into N-acyl amino acids has also expanded into understanding their natural roles in biological systems. mdpi.comnih.gov While some N-acetylated amino acids are known intermediates in metabolic pathways or act as signaling molecules, the broader family of N-acyl amino acids is a growing area of interest. mdpi.comnih.gov These molecules have been implicated in various physiological processes, and research continues to uncover their biosynthetic pathways and molecular targets. mdpi.com

Moreover, the creation of amino acid derivatives is central to the development of novel biomaterials and pharmaceuticals. By altering the structure of natural amino acids, scientists can fine-tune their properties to create peptides with enhanced stability, specific conformations, or novel biological activities. nih.gov This includes the incorporation of non-natural amino acids and the modification of existing ones to probe protein structure and function.

Historical Context of Serine Esterification and N Acylation for Scholarly Inquiry

Direct Esterification and N-Acylation Procedures

The direct synthesis of N-acetyl-DL-serine methyl ester is a two-step process involving the esterification of the carboxylic acid group and the acylation of the amino group.

Fischer Esterification Adaptations for Serine Methyl Esters

The Fischer-Speier esterification, a classic method for producing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org This method is frequently adapted for the synthesis of amino acid esters, including serine methyl ester. The reaction is typically carried out by refluxing the amino acid in the corresponding alcohol with a strong acid catalyst. wikipedia.orglibretexts.org

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. nih.gov Another effective method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which offers the advantage of mild reaction conditions and good to excellent yields for a variety of amino acids. nih.gov For instance, the reaction of serine with methanol and acetyl chloride can produce serine methyl ester hydrochloride. chemicalbook.com Thionyl chloride in methanol is also a widely used reagent for this transformation, offering high yields. google.com The primary advantage of Fischer esterification lies in its simplicity and cost-effectiveness, as it utilizes readily available and inexpensive reagents. reddit.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. wikipedia.orgorganic-chemistry.org Subsequent proton transfer and elimination of water yield the final ester product. wikipedia.org To drive the equilibrium towards the product side, it is often necessary to either remove the water formed during the reaction or use an excess of the alcohol. libretexts.orgorganic-chemistry.org

Fischer Esterification Reaction Conditions

| Reactants | Catalyst | Solvent | Conditions | Yield |

| D-Serine, Acetyl chloride | - | Methanol | -5°C to 0°C, then reflux for 15 hours | 91% |

| L-Serine (B559523), Thionyl chloride | - | Methanol | Cooled to 5°C, then raised to 35°C for 36 hours | 93.4% |

| Amino acids, Trimethylchlorosilane | - | Methanol | Room temperature | Good to excellent |

Introduction of the N-Acetyl Moiety via Acylation Reagents

Once the methyl ester of serine is obtained, the next step is the introduction of the N-acetyl group. This is typically achieved through an acylation reaction. A common procedure involves treating the serine methyl ester hydrochloride with a base, such as triethylamine, to neutralize the salt and liberate the free amine. prepchem.com The free amine then reacts with an acetylating agent.

Acetic anhydride (B1165640) is a frequently used and effective reagent for this purpose. Another approach involves the use of acetic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). chemicalbook.com The reaction with acetic acid and DCC is typically carried out in a solvent like dichloromethane (B109758) at temperatures ranging from 0°C to room temperature. chemicalbook.com

The N-acetylation of the amino group protects it and can enhance the stability of the compound. This modification is also a key step in the synthesis of various biologically relevant molecules. hmdb.ca

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-acetyl-DL-serine methyl ester. Key parameters that are often adjusted include temperature, reaction time, and the choice of reagents and solvents.

For the esterification step, the choice of acid catalyst and the method of water removal can significantly impact the yield. organic-chemistry.org While strong acids like sulfuric acid are effective, they can sometimes lead to side reactions. Milder methods, such as using TMSCl, can offer better selectivity and cleaner reactions. nih.gov

In the N-acetylation step, controlling the temperature is important to prevent side reactions. For instance, when using DCC, the reaction is often initiated at a lower temperature (0°C) and then allowed to warm to room temperature. chemicalbook.com The purification of the final product is also a critical step. Techniques like silica (B1680970) gel chromatography are often employed to remove impurities and isolate the desired compound in high purity. chemicalbook.com For industrial-scale production, the use of continuous flow reactors can improve efficiency and yield.

Protecting Group Strategies in Serine Derivative Synthesis

In the synthesis of more complex serine derivatives, particularly in peptide synthesis, the use of protecting groups is essential to prevent unwanted side reactions at the various functional groups of the amino acid.

Utilization of N-Boc (tert-Butoxycarbonyl) Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. organic-chemistry.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgorgsyn.org The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov

In the context of serine synthesis, N-Boc-L-serine can be esterified to its methyl ester using methyl iodide and potassium carbonate in dimethylformamide. orgsyn.org This N-protected serine methyl ester is a versatile intermediate for further synthetic transformations. The use of the Boc group allows for selective reactions at the carboxyl and hydroxyl groups of serine while the amino group remains protected. This strategy is particularly valuable in the synthesis of complex molecules where multiple reactive sites need to be differentiated. researchgate.net

Boc Protection of Serine

| Reagent | Base | Solvent | Conditions |

| Di-tert-butyl dicarbonate | Sodium hydroxide | Dioxane/Water | 5°C to room temperature |

| Di-tert-butyl dicarbonate | Triethylamine | - | 20°C |

Application of Fmoc (9-Fluorenylmethyloxycarbonyl) and Other Protecting Groups

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org The Fmoc group is introduced by reacting the amino acid with reagents like Fmoc-Cl or Fmoc-OSu. wikipedia.orgtotal-synthesis.com A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in DMF, while being stable to acidic conditions. nih.govwikipedia.org This orthogonality to acid-labile protecting groups like Boc and tert-butyl ethers (used for protecting the serine hydroxyl group) is a major advantage in synthetic strategies. nih.govpeptide.com

The use of protecting groups like Fmoc allows for the stepwise and controlled assembly of peptides, preventing side reactions and ensuring the formation of the desired peptide sequence with high fidelity. nih.gov

Strategies for Selective O-Protection

The hydroxyl group of serine is a reactive site that often requires protection during synthetic transformations to prevent unwanted side reactions. The selection of an appropriate protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. Common strategies for the O-protection of serine and its derivatives, including N-acetyl-DL-serine methyl ester, involve the formation of ethers or silyl (B83357) ethers.

Benzyl (B1604629) Ethers: The benzyl (Bn) group is a widely used protecting group for hydroxyl functions due to its general stability under a variety of reaction conditions, including acidic and basic environments. uwindsor.caorganic-chemistry.org It can be introduced via a Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a base. uwindsor.ca A key advantage of the benzyl group is its facile removal by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), a method that is generally mild and does not affect many other functional groups. organic-chemistry.org For instance, N-acetyl-O-benzyl-DL-serine is a commercially available derivative that highlights the utility of this protection strategy. sigmaaldrich.com

Silyl Ethers: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, offer another versatile option for hydroxyl protection. organic-chemistry.org The TBDMS group is known for its stability under basic conditions and its relative lability under acidic conditions or in the presence of fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality to other protecting groups makes it a valuable tool in multi-step syntheses. The introduction of the TBDMS group is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. organic-chemistry.org

Stereoselective Synthetic Approaches to Serine Methyl Esters

The stereochemistry of serine and its derivatives is often critical for their biological activity and application in chiral synthesis. Therefore, developing methods to control the chiral purity of serine methyl esters is of paramount importance.

Control of Chiral Purity from Chiral Precursors

Maintaining the stereochemical integrity of a chiral starting material throughout a synthetic sequence is a fundamental challenge. In the context of serine derivatives, racemization at the α-carbon can occur under certain conditions, leading to a loss of enantiomeric purity.

One study investigating the degradation of a model peptide containing serine at elevated temperatures provided direct evidence that serine residues can undergo racemization even when incorporated within a peptide chain. researchgate.net Another study on the enzyme serine palmitoyltransferase demonstrated that the enzyme itself could catalyze the racemization of serine. nih.gov These findings underscore the inherent susceptibility of the stereocenter in serine to racemization.

In a synthetic context, reaction conditions play a critical role in controlling chiral purity. For example, in the synthesis of (R)-2-acetamido-N-benzyl-3-hydroxy-propionamide from N-acetyl-D-serine methyl ester, the reaction temperature was found to be a crucial factor. While the reaction at room temperature yielded a product with high chiral purity, increasing the temperature led to a significant decrease in enantiomeric excess, indicating that racemization is more pronounced at higher temperatures. When starting with the racemic N-acetyl-DL-serine methyl ester, the chiral purity of the product was not a primary concern, highlighting that the stereochemical outcome is directly linked to the chirality of the starting material.

Investigations into the racemization of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates revealed that racemization could occur through a β-elimination mechanism, forming a dehydroalanine (B155165) intermediate, which then undergoes a non-stereoselective Michael addition. researchgate.net This highlights the importance of understanding potential side reactions that can compromise chiral integrity.

A detailed analysis of the enantiomeric purity of commercially available amino acid methyl esters, including serine methyl ester, as their N-fluorenylmethoxycarbonyl (FMOC) derivatives has been performed using chiral stationary phases in liquid chromatography. uwo.ca Such analytical methods are crucial for verifying the stereochemical purity of both starting materials and final products.

Asymmetric Synthesis Techniques Utilizing Serine-Derived Intermediates

Asymmetric synthesis provides a powerful tool for creating specific stereoisomers from achiral or racemic precursors. Serine derivatives are valuable intermediates in a variety of asymmetric transformations, often serving as chiral building blocks or precursors to chiral auxiliaries.

One approach involves the stereoselective alkylation of heterocyclic enolates derived from serine. For instance, serine can be converted into an oxazolidine- or dihydrooxazole-carboxylate. Deprotonation of these derivatives generates chiral enolates that can be alkylated with high diastereoselectivity. Subsequent hydrolysis of the alkylated products can yield α-branched serine derivatives with a quaternary stereocenter. documentsdelivered.com

Serine-derived organozinc reagents have been utilized in palladium-catalyzed cross-coupling reactions with halopyridines to prepare a range of substituted pyridyl amino acids enantiomerically pure. nih.gov

Furthermore, serine can be a precursor for the synthesis of other non-natural amino acids. For example, N-(tert-butoxycarbonyl)-L-serine methyl ester can be converted to N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, a versatile building block for palladium-catalyzed cross-coupling reactions to introduce various substituents at the β-position. orgsyn.org

The development of chiral auxiliaries derived from readily available chiral sources is a cornerstone of asymmetric synthesis. For example, chiral auxiliaries derived from the terpene alcohol cis-myrtanol (B97129) have been used in asymmetric aldol (B89426) reactions. The N-propionyl derivative of an oxazolidinone derived from this alcohol, when converted to its boron enolate, reacts with benzaldehyde (B42025) to give the aldol product with excellent diastereoselectivity. umich.edu While this example does not directly start from serine, it illustrates the principle of using chiral auxiliaries to control stereochemistry, a strategy that is also applicable with serine-derived auxiliaries.

The following table provides a summary of some asymmetric synthesis methods utilizing serine-derived intermediates, although specific yield and enantiomeric excess data for N-acetyl-DL-serine methyl ester as a direct precursor in these exact transformations are not extensively detailed in the provided search results. The data presented are representative of the types of transformations and selectivities that can be achieved with serine-derived building blocks.

Table 1: Examples of Asymmetric Synthesis Utilizing Serine-Derived Intermediates

| Reaction Type | Chiral Precursor/Auxiliary | Electrophile/Reactant | Product Type | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Stereoselective Alkylation | Oxazolidine derived from Serine | Alkyl Halide | α-Branched Serine Derivative | >90% ds | documentsdelivered.com |

| Pd-catalyzed Cross-Coupling | Serine-derived Organozinc Reagent | Halopyridine | Pyridyl Amino Acid | Enantiomerically Pure | nih.gov |

| Asymmetric Aldol Reaction | N-Propionyl-cis-myrtanol derived oxazolidinone | Benzaldehyde | Aldol Adduct | Excellent de | umich.edu |

| Cross-Coupling | N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester (from Serine) | Various | β-Substituted Alanine Derivative | >99.5% ee | orgsyn.org |

ds = diastereomeric excess, ee = enantiomeric excess

Chromatographic Techniques for Enantiomeric and Isomeric Separation

Chromatography is a cornerstone of analytical chemistry, and for a chiral compound like N-acetyl-DL-serine methyl ester, techniques that can distinguish between its stereoisomers are paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and reliable method for the analysis of derivatized amino acids. nist.gov The conversion of amino acids into their N-acetyl methyl ester derivatives makes them sufficiently volatile for gas chromatography. nist.gov In GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' differential interactions with a stationary phase within a capillary column. nist.gov

The separation of stereoisomers, such as the D- and L-enantiomers of N-acetyl-serine methyl ester, is typically achieved using a chiral stationary phase. These specialized columns contain chiral selectors that interact differently with each enantiomer, resulting in different retention times and allowing for their separation. Following separation in the GC column, the eluted compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that confirms the identity of the compound. nist.gov This combination of chromatographic separation and mass spectrometric detection allows for the confident identification and quantification of specific stereoisomers in a sample. nist.govnih.gov

High-Performance Liquid Chromatography (HPLC) in Chiral Separations

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the separation of chiral molecules like serine derivatives. Unlike GC, HPLC does not require the analyte to be volatile. The separation of enantiomers, such as D- and L-serine, can be achieved through two main strategies. nih.gov

The first is the use of a chiral stationary phase (CSP). science.gov These columns are packed with a chiral material that exhibits stereoselective interactions with the enantiomers, leading to their separation. The second approach, known as the diastereomer method, involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. nih.gov For instance, D- and L-serine can be reacted with o-phthalaldehyde (B127526) (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC) to form diastereomeric isoindole derivatives. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase HPLC column. nih.gov HPLC methods offer high resolution and are widely used for determining the enantiomeric purity of amino acids and their derivatives in various matrices. science.gov

| Strategy | Principle | Column Type | Derivatization | Reference |

|---|---|---|---|---|

| Direct Method | Enantiomers are separated directly on the column. | Chiral Stationary Phase (CSP) | Not required | science.gov |

| Indirect (Diastereomer) Method | Enantiomers are converted into diastereomers which have different physical properties and can be separated. | Standard (e.g., Reversed-Phase) | Required (e.g., OPA/N-acetyl-L-cysteine) | nih.gov |

Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Resolution

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.com This technique utilizes two columns with different stationary phase properties (e.g., non-polar and polar) connected in series via a modulator. sepsolve.comnih.gov The modulator traps fractions of the effluent from the first column (primary dimension) and re-injects them as sharp pulses onto the second, shorter column (secondary dimension) for a rapid, secondary separation. sepsolve.com

This process generates a structured, two-dimensional chromatogram (or contour plot) where compounds are separated based on two independent properties, typically volatility and polarity. sepsolve.comchromatographyonline.com This "orthogonality" provides a much greater peak capacity, allowing for the resolution of components that would co-elute in a one-dimensional system. sepsolve.comnih.gov For a sample containing N-acetyl-DL-serine methyl ester alongside hundreds of other compounds, GC×GC can effectively isolate its peak from matrix interferences, leading to more accurate identification and quantification. nih.gov The structured nature of the chromatogram, where chemically related compounds often appear in distinct patterns, also aids in compound identification. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes in a sample with very high precision. wikipedia.org When coupled with a gas chromatograph and a combustion interface (GC/C/IRMS), it allows for the determination of isotope ratios, such as ¹³C/¹²C (expressed as δ¹³C values), for individual compounds separated from a mixture. nih.govscripps.edu

For amino acids, analysis by GC/C/IRMS requires prior derivatization to make them volatile, and the N-acetyl methyl ester (NACME) derivative is excellently suited for this purpose. nih.govucdavis.edu After separation on the GC column, the derivatized amino acid is quantitatively combusted to CO₂ gas. This CO₂ is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of mass 45 (¹³CO₂) to mass 44 (¹²CO₂). scripps.edu This analysis provides the δ¹³C value of the individual amino acid. This technique is a powerful tool in fields like ecology, archaeology, and food science to trace dietary sources and reconstruct metabolic pathways, as the isotopic signature of an amino acid can reflect its origin. nih.govnih.gov The use of NACME derivatives has been shown to provide high accuracy and precision in these measurements. nih.govresearchgate.net

Advanced Derivatization Protocols for Analytical Enhancement

The choice of derivatization protocol is crucial as it directly impacts the accuracy, precision, and reliability of the subsequent analytical measurement.

N-Acetyl Methyl (NACME) Esterification for Analytical Precision

The N-acetyl methyl (NACME) esterification is a derivatization procedure specifically developed to improve the accuracy and precision of amino acid δ¹³C value determination using GC/C/IRMS. nih.govresearchgate.net The protocol involves the esterification of the amino acid's carboxyl group with methanol and the acetylation of its amino group. nih.gov Research has shown that this two-step process, when optimized (e.g., methylation with anhydrous MeOH/acetyl chloride at 70°C for 1 hour), results in high reaction yields and baseline-resolved peaks for numerous protein amino acids on polar GC columns. nih.gov

A key advantage of the NACME derivative is its higher sample-to-derivative carbon ratio compared to other derivatives like N-acetyl-isopropyl (NAIP) esters. nih.gov This means that fewer carbon atoms are added during the derivatization process, which minimizes the impact of the isotopic signature of the derivatizing agent on the final measurement and reduces potential errors. nih.gov Studies comparing NACME derivatives to others have demonstrated the robustness and integrity of the NACME procedure, confirming its ability to yield highly accurate and precise δ¹³C values for individual amino acids. nih.govnih.gov

| Derivative | Key Advantage | Mean Reproducibility (δ¹³C) | Observed Error for Serine (δ¹³C) | Reference |

|---|---|---|---|---|

| N-Acetyl Methyl (NACME) Ester | Higher sample-to-derivative carbon ratio, leading to lower errors. | ~0.3‰ | ±1.1‰ | nih.gov |

| N-Acetyl-Isopropyl (NAIP) Ester | Established comparison derivative. | ~0.4‰ | Not specified | nih.gov |

| N-trifluoroacetyl isopropyl (TFA/IP) | Previously used but prone to inconsistencies. | Not specified | Higher inconsistencies compared to NACME | nih.gov |

Comparative Analysis with Alternative Derivatization Strategies (e.g., N-Acetyl-Isopropyl Esters, N-Trifluoroacetyl-O-Methyl Esters)

In the realm of analytical chemistry, particularly for the analysis of amino acids like serine via gas chromatography (GC), derivatization is a critical step to enhance volatility and improve chromatographic separation. The choice of derivatization agent significantly impacts the accuracy, precision, and sensitivity of the analysis. This section provides a comparative analysis of N-acetyl-DL-serine methyl ester (NACME) with two other commonly employed derivatization strategies: N-acetyl-isopropyl esters (NAIP) and N-trifluoroacetyl-O-methyl esters (TFA-methyl).

A key study directly comparing the N-acetyl methyl (NACME) and N-acetyl-isopropyl (NAIP) esterification procedures for the analysis of 15 protein amino acids, including serine, using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) found both methods to be robust. nih.govresearchgate.net Both derivatization techniques produced baseline-resolved peaks for all amino acids analyzed when using a polar stationary phase GC column. nih.govresearchgate.net

Research has shown that the mean derivatization yields for NACME and NAIP esters are identical. nih.govresearchgate.net Furthermore, the kinetic isotope effects (KIE), a measure of how isotopic substitution affects the rate of reaction, were not significantly different between the two methods (KIE(NACME) = 1.036; KIE(NAIP) = 1.038) and were reproducible. nih.govresearchgate.net In terms of precision, both derivatives demonstrated strong reproducibility over multiple analyses. nih.govresearchgate.net However, a notable advantage of the NACME derivative for serine is that it displayed lower analytical errors (±1.1 per thousand) compared to other amino acids in the study. nih.gov This is attributed to the higher sample-to-derivative carbon ratio in the NACME derivative. nih.gov

N-trifluoroacetyl-O-methyl esters are another class of derivatives widely used for the GC analysis of amino acids. nih.govacs.org This method involves a two-step conversion to create stable N-trifluoroacetyl-O-alkyl esters, which has proven successful in various applications, including the analysis of extraterrestrial samples where high precision is paramount. nih.gov The derivatization with trifluoroacetic anhydride (TFAA) typically results in highly volatile derivatives, which can lead to shorter analysis times in GC. sigmaaldrich.com This method is also noted for its ability to derivatize a wide range of amino acids, including those that are sterically hindered. nih.gov

However, some derivatization methods, particularly those using highly reactive fluorinated reagents, can present challenges. For instance, while fluorinated derivatives can enhance sensitivity, they may also lead to issues such as racemization, which is the conversion of one enantiomer to another, thereby precluding the accurate quantification of enantiomeric ratios. nih.gov One study comparing various derivatization methods found that while pentafluoropropionic anhydride/heptafluorobutanol derivatives offered the best sensitivity, they were prone to racemization. nih.gov In contrast, derivatization with methyl chloroformate/methanol did not show racemization and provided good separation for several proteinogenic amino acids. nih.gov The stability of the formed derivatives is also a crucial factor; methyl ester-pentafluoropropionyl derivatives have been shown to be stable for at least 14 days when stored in toluene (B28343). mdpi.com

The following table summarizes the key comparative aspects of these three derivatization strategies for the analysis of serine.

Table 1: Comparative Analysis of Derivatization Strategies for Serine

| Feature | N-Acetyl-DL-Serine Methyl Ester (NACME) | N-Acetyl-Isopropyl Ester (NAIP) | N-Trifluoroacetyl-O-Methyl Ester (TFA-Methyl) |

|---|---|---|---|

| Derivatization Yield | Identical to NAIP nih.govresearchgate.net | Identical to NACME nih.govresearchgate.net | Generally high and effective for a wide range of amino acids nih.gov |

| Chromatographic Resolution | Baseline-resolved peaks on polar columns nih.govresearchgate.net | Baseline-resolved peaks on polar columns nih.govresearchgate.net | Good resolution, often on chiral columns nih.gov |

| Reproducibility | Strong (mean STDV = 0.3 per thousand) nih.govresearchgate.net | Strong (mean STDV = 0.4 per thousand) nih.govresearchgate.net | Generally good, but can be method-dependent |

| Sensitivity | Lower analytical error for serine (±1.1‰) due to higher sample-to-derivative carbon ratio nih.gov | Generally good, but slightly higher error for serine compared to NACME nih.gov | Can be very high, especially with fluorinated groups, but potential for racemization nih.gov |

| Derivative Stability | Stable for analysis | Stable for analysis | Generally stable, with some fluorinated derivatives stable for at least 14 days mdpi.com |

| Key Advantages | Lower analytical error for serine isotopic analysis, simple derivatization nih.gov | Established and reliable method nih.govresearchgate.net | High volatility leading to shorter GC run times, suitable for a broad range of amino acids nih.govsigmaaldrich.com |

| Potential Disadvantages | May require polar GC columns for optimal separation researchgate.net | Slightly higher analytical error for serine compared to NACME nih.gov | Potential for racemization with some fluorinated reagents, which can affect enantiomeric analysis nih.gov |

N Acetyl Dl Serine Methyl Ester As a Crucial Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Non-Proteinogenic Amino Acids and Analogs

N-Acetyl-DL-serine methyl ester is a key building block for the creation of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code of organisms. These unique amino acids are of significant interest in medicinal chemistry and drug development due to their potential to create novel peptides and other bioactive molecules with enhanced properties.

Synthesis of α,β-Dehydro-α-Amino Acid Derivatives

N-BOC-DL-serine methyl ester, a related serine derivative, is utilized in the synthesis of α,β-dehydro-α-amino acids. medchemexpress.com These unsaturated amino acid analogs are important components of various natural products and have been investigated for their biological activities. The synthesis involves the dehydration of the β-hydroxyl group of the serine derivative, leading to the formation of a double bond between the α- and β-carbons. This transformation is a critical step in accessing this class of non-proteinogenic amino acids.

Formation of Diamino Acids, including 2,3-Diaminopropanoic Acid (l-Dap)

The non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap) is a crucial structural motif found in numerous natural products, including certain antibiotics and antitumor agents. nih.gov A synthetic strategy for preparing orthogonally protected methyl esters of l-Dap has been developed, which can utilize derivatives of serine as starting materials. nih.govnih.govresearchgate.net This approach involves the conversion of the serine hydroxyl group into an amino group, thereby generating the diamino acid scaffold. nih.govnih.govresearchgate.net The ability to introduce a second amino group with distinct protecting groups allows for selective manipulation in subsequent synthetic steps, making it a valuable tool in peptide synthesis and the construction of complex nitrogen-containing molecules. nih.govnih.govresearchgate.net

Role in the Synthetic Pathways of Complex Organic Molecules

Beyond its role in synthesizing modified amino acids, N-acetyl-DL-serine methyl ester and its derivatives are instrumental as intermediates in the assembly of more complex organic structures, including heterocyclic compounds with significant pharmacological interest.

Intermediates for Quinazolinone Derivatives in Chemical Research

Quinazolinone derivatives are a class of heterocyclic compounds known for their diverse biological activities, including potential as anticancer agents. nih.govnih.govbu.edu.egresearchgate.net Research has shown that derivatives of serine can be employed in the synthesis of these complex structures. For instance, N-BOC-DL-serine methyl ester is used in the preparation of quinazolinone derivatives that act as PI3K inhibitors, a target in cancer therapy. medchemexpress.com The serine-derived backbone provides a key structural element for the elaboration of the quinazolinone ring system.

Contribution to the Synthesis of Tricyclic Pyrolopyranopyridines

Tricyclic pyrolopyranopyridines represent another class of heterocyclic compounds with potential therapeutic applications, such as protein kinase inhibitors. medchemexpress.com The synthesis of these intricate molecules can be facilitated by the use of N-BOC-DL-serine methyl ester. medchemexpress.com The chiral backbone of the serine derivative can be incorporated into the final tricyclic framework, influencing its stereochemistry and, consequently, its biological activity.

Applications in Peptide Chemistry and Peptidomimetic Research

N-Acetyl-DL-serine methyl ester serves as a valuable building block and intermediate in the field of peptide chemistry and the development of peptidomimetics. chemimpex.com As a derivative of the amino acid serine, it features two key modifications: an N-acetyl group protecting the amine and a methyl ester protecting the carboxylic acid. This dual-protection strategy allows for its controlled incorporation into peptide chains during synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.

The compound's utility is particularly evident in the synthesis of complex peptide structures and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. Research into constrained peptidomimetics, for instance, has utilized precursors containing serine methyl ester. In one study, the reaction of a dipeptide containing a serine methyl ester, Ts-Pro-Ser-OMe, was investigated to create a cyclized oxazolidinone (Oxd)-containing peptide. unibo.it However, the presence of the methyl ester group significantly influenced the reaction's outcome. Researchers found that the relatively high acidity of the alpha-hydrogen on the serine methyl ester promoted an elimination reaction, leading to the formation of a dehydrated product, Ts-Pro-DHA-OMe, as the major product with an 82% yield, rather than the intended cyclization. unibo.it This finding underscores the critical role that ester derivatives play in directing reaction pathways in synthetic organic chemistry.

| Precursor Compound | Intended Product | Major Observed Product | Yield | Research Implication |

| Ts-Pro-Ser-OMe | Cyclized Oxd-peptide | Ts-Pro-DHA-OMe (dehydration product) | 82% | The serine methyl ester promoted an elimination reaction over the desired cyclization, highlighting its influence on reaction pathways. unibo.it |

Table 1: Research findings on the reactivity of a serine methyl ester-containing dipeptide in peptidomimetic synthesis.

Contributions to Materials Science Research and Chemical Biology

The applications of N-acetyl-DL-serine methyl ester and its parent compound, N-acetyl-DL-serine, extend into materials science and chemical biology, where its unique functional groups are leveraged for surface modification and polymer development. abmole.com

A notable application in chemical biology is the use of N-acetyl-DL-serine for the immobilization of DNA fragments onto solid surfaces. abmole.commedchemexpress.com This process is crucial for a variety of biotechnological applications, including the development of DNA microarrays, biosensors, and systems for studying protein synthesis. abmole.com Research indicates that N-acetyl-DL-serine participates in enzyme-mediated reactions that facilitate this immobilization. Investigations have shown that the compound helps to stabilize the DNA fragments during the attachment process, which is essential for creating functional and reliable DNA-based technologies, such as those used for the optical detection of DNA strands. abmole.com

| Application Area | Compound Used | Function | Outcome |

| Biotechnology / Chemical Biology | N-Acetyl-DL-serine | Immobilization of DNA fragments | Facilitates protein synthesis and optical detection of DNA strands on solid surfaces. abmole.com |

Table 2: Application of N-Acetyl-DL-serine in DNA immobilization.

In materials science, serine derivatives, including its esters, are explored as monomers for the synthesis of functional polypeptides. Poly(l-serine) is considered an attractive material due to the reactive hydroxyl group on its side chain. nih.gov A significant advancement in this area is the chemoenzymatic polymerization (CEP) of l-serine (B559523) methyl ester (Ser-OMe) and l-serine ethyl ester (Ser-OEt) using the enzyme papain in an aqueous medium. nih.gov

This research demonstrated that poly(l-serine) could be synthesized without the need for protecting the hydroxyl side group, a step that is typically required in conventional methods. nih.gov The study found that polymerization of Ser-OEt proceeded optimally at a pH of 8.5, yielding a polymer with a degree of polymerization ranging from 5 to 22. nih.gov Structural analysis confirmed that the resulting poly(l-serine) adopted a β-sheet/strand conformation. nih.gov The use of N-acetyl-DL-serine methyl ester in similar polymerization schemes could lead to novel polypeptide materials where the N-terminus is pre-acetylated, influencing the polymer's solubility, self-assembly, and biological interactions.

| Monomer | Catalyst | Reaction Conditions | Degree of Polymerization | Polymer Structure |

| l-serine ethyl ester (Ser-OEt) | Papain | Aqueous medium, pH 8.5, 40°C | 5 to 22 | β-sheet/strand |

Table 3: Research findings from the chemoenzymatic polymerization of l-serine ester. nih.gov

Stereochemical Investigations and Enantiomeric Control in Serine Ester Chemistry

Methodologies for Chiral Purity Assessment and Maintenance

The accurate determination of the enantiomeric composition of chiral molecules like dl-Serine (B559547), N-acetyl-, methyl ester is crucial for quality control and for understanding the stereochemical outcome of synthetic transformations. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) being a prominent and powerful method. sigmaaldrich.comscas.co.jp

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC columns are designed to interact differently with the two enantiomers of a racemic compound, leading to their separation. Various types of CSPs have been developed and are effective for the resolution of amino acids and their derivatives. sigmaaldrich.com These include:

Pirkle-type columns: These CSPs, such as the SUMICHIRAL OA-2000 series, utilize π-acidic groups like the 3,5-dinitrobenzoyl group, which can interact with analytes through charge transfer and hydrogen bonding. They have shown effectiveness in separating enantiomers of aromatic compounds, esters, and carboxylic acids. scas.co.jp

Urea-type columns: The SUMICHIRAL OA-3000 series, for example, incorporates a 3,5-dinitrophenylurea group. These are particularly effective for resolving acetyl- and urethane-amino acids in reversed-phase mode. scas.co.jp

Polysaccharide-based columns: CSPs derived from cellulose (B213188) and amylose (B160209) phenylcarbamates are widely used for the enantiomeric resolution of a variety of chiral compounds, including α-amino acid esters. yakhak.org The choice of the backbone structure (cellulose or amylose) and the substituents on the phenyl moiety of the chiral selector can significantly influence the separation efficiency. yakhak.org For instance, Chiralpak IA and Chiralpak AD-H columns have demonstrated superior performance for the resolution of α-amino acid esters. yakhak.org

Macrocyclic glycopeptide-based columns: The CHIROBIOTIC™ series of columns, based on macrocyclic glycopeptides like teicoplanin, are versatile and can be used in various modes (normal phase, reversed phase, polar ionic) to achieve chiral separations of N-blocked amino acids. sigmaaldrich.com

To enhance detection and separation, derivatization of the amino acid ester is often employed. For instance, N-fluorenylmethoxycarbonyl (FMOC) derivatization has been successfully used for the liquid chromatographic enantiomer separation of α-amino acids and their methyl esters on amylose-derived CSPs. researchgate.net Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For example, reacting amino acids with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), forms diastereomeric isoindole derivatives that can be resolved by reversed-phase HPLC. researchgate.net

Maintenance of Chiral Purity:

Maintaining the stereochemical integrity of a chiral compound throughout a synthetic sequence is as critical as its initial resolution. For N-acetyl-serine methyl ester, racemization can be a significant side reaction, particularly during coupling reactions in peptide synthesis. Strategies to mitigate racemization include:

Low-temperature coupling: Performing coupling reactions at reduced temperatures (e.g., 0–4°C) can suppress the rate of racemization.

Careful choice of reagents: The use of specific coupling reagents and bases can minimize racemization.

Anhydrous conditions: For the methyl ester form, avoiding aqueous phases during workup and employing anhydrous solvents like dichloromethane (B109758) can prevent competing hydrolysis and potential racemization.

Table 1: Chiral HPLC Methodologies for Amino Acid Ester Derivatives

| CSP Type | Derivative | Mobile Phase Example | Application | Reference |

| Amylose-derived | N-FMOC | 10% 2-propanol/hexane with 0.1% TFA | Enantiomeric purity of α-amino acid methyl esters | researchgate.net |

| Cellulose Phenylcarbamate | NBD | 10-30% 2-propanol/hexane | Enantiomeric resolution of α-amino acid esters | yakhak.org |

| Pirkle-type (Urea) | Acetyl-amino acids | Not specified | Direct separation of acetyl-amino acids | scas.co.jp |

| Macrocyclic Glycopeptide | N-blocked amino acids | Various (POM, PIM, NP, RP) | Resolution of N-blocked amino acids | sigmaaldrich.com |

Enantioselective Resolution Techniques for Racemic Mixtures

The production of enantiomerically pure compounds from a racemic mixture is a fundamental challenge in synthetic chemistry. For dl-Serine, N-acetyl-, methyl ester, both chemical and enzymatic resolution strategies can be employed.

Classical chemical resolution via the formation of diastereomeric salts is a widely used technique for separating enantiomers on a large scale. researchgate.netresearchgate.net This method involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net

For the resolution of a racemic amino acid ester like dl-serine methyl ester, a chiral acid would be the resolving agent of choice. While specific data for N-acetyl-dl-serine methyl ester is not extensively reported, the principles can be extrapolated from the resolution of similar compounds. For example, dl-phenylalanine (B559549) methyl ester has been successfully resolved using N-acetyl-D-phenylglycine as a resolving agent. researchgate.net This method yielded D-phenylalanine methyl ester with high optical purity (98.1%) and a good yield (81.2%). researchgate.net

The choice of the chiral resolving agent and the solvent system is critical for a successful resolution. The ideal resolving agent should be readily available, inexpensive, and easily recoverable. researchgate.net The solvent plays a crucial role in the discrimination between the diastereomeric salts. researchgate.net

Table 2: Examples of Chiral Acids Used in the Resolution of Amino Acid Derivatives

| Racemic Compound | Chiral Resolving Agent | Key Finding | Reference |

| DL-Phenylalanine methyl ester | N-acetyl-D-phenylglycine | High optical purity and yield of D-enantiomer | researchgate.net |

| (1-methyl-2-phenyl)-ethylamine | (R,R)-Tartaric Acid | Fast crystallization of the diastereomeric salt | gavinpublishers.com |

| Various alcohols | MαNP acid | High separation and resolution factors | tcichemicals.com |

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. Lipases are a class of enzymes that catalyze the hydrolysis of esters and are known to exhibit enantioselectivity, making them valuable biocatalysts for the kinetic resolution of racemic amino acid esters. nih.govwikipedia.org

In a typical kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For this compound, a lipase (B570770) could selectively hydrolyze the L-enantiomer to N-acetyl-L-serine, while leaving N-acetyl-D-serine methyl ester. The resulting mixture of the acid and the unreacted ester can then be separated.

Several lipases have been shown to be effective in the resolution of amino acid esters. For example, Pseudomonas lipase, Rhizopus lipase, and porcine pancreas lipase have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters in aqueous solutions. nih.gov More recently, a lipase from Brucella thiophenivorans was used for the resolution of N-acetyl-DL-methionine methyl ester, achieving a conversion of 51.3% with an enantiomeric excess of the remaining ester exceeding 99%. nih.gov Similarly, an esterase from Bacillus cereus has been used for the kinetic resolution of N-acetyl-DL-alanine methyl ester. nih.gov

The efficiency and selectivity of enzymatic resolution can be influenced by several factors, including the choice of enzyme, the structure of the ester moiety, pH, and temperature. nih.govnih.gov

Table 3: Enzymatic Resolution of N-Acetyl Amino Acid Esters

| Racemic Substrate | Enzyme | Key Result | Reference |

| N-acetyl-DL-methionine methyl ester | Lipase from Brucella thiophenivorans | >99% ee of N-acetyl-L-methionine methyl ester | nih.gov |

| N-acetyl-DL-alanine methyl ester | Esterase from Bacillus cereus | 99.99% ee of substrate, 99.50% ee of product | nih.gov |

| Various D,L-amino acid esters | Pseudomonas lipase, Rhizopus lipase | Selective hydrolysis of L-amino acid esters | nih.gov |

Factors Influencing Racemization in Synthetic Processes

Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, is a significant concern in the synthesis and handling of chiral compounds like N-acetyl-serine methyl ester. Several factors can promote racemization, primarily by facilitating the abstraction of the α-proton to form a planar, achiral enolate intermediate. mdpi.com

pH: The rate of racemization is highly dependent on the pH of the medium. Basic conditions, in particular, can significantly accelerate racemization by promoting the deprotonation of the α-carbon. mdpi.com For instance, the racemization of serine residues in proteins has been shown to be significantly faster at pH 9.5 compared to pH 7.4. mdpi.com

Temperature: Increased temperature generally leads to an increased rate of racemization. researchgate.net However, for serine, the relationship can be complex due to its chemical instability at higher temperatures. researchgate.net

Solvent: The nature of the solvent can influence the rate of racemization.

Presence of Catalysts: Certain species can catalyze the racemization process. For example, the dihydrogen phosphate (B84403) ion (H₂PO₄⁻) has been computationally shown to act as a catalyst for the enolization, and thus racemization, of serine residues by acting as both a general base and a general acid. mdpi.com Metal ions such as Zn(II), Cu(II), Co(II), and Pd(II) have also been shown to enhance the racemization of L-serine (B559523). nih.gov

Protecting Groups: The nature of the protecting groups on the amino and carboxyl functionalities can influence the susceptibility to racemization. For N-acetylated amino acids, the acetyl group itself can participate in racemization through the formation of an azlactone intermediate, especially during activation for peptide coupling. The protection of the carboxyl group as a cyclic ortho ester has been shown to reduce the acidity of the α-proton in serine, thereby preventing racemization during side-chain oxidation. unirioja.es

Reaction Time: Prolonged reaction times, especially under conditions that favor racemization (e.g., high pH, elevated temperature), can lead to a significant loss of enantiomeric purity.

Understanding and controlling these factors are essential for maintaining the stereochemical integrity of this compound during its synthesis, purification, and storage.

Mechanistic and Reactivity Studies of N Acetyl Dl Serine Methyl Ester Transformations

Intramolecular Acyl Migration Phenomena (N-O and O-N Acyl Shifts)

A key characteristic of serine-containing molecules, including N-acetyl-DL-serine methyl ester, is their propensity to undergo intramolecular acyl migration. This process involves the reversible transfer of an acyl group between the nitrogen and oxygen atoms of the β-amino alcohol system.

The N→O acyl shift typically occurs under strong acidic conditions. researchgate.net In this rearrangement, the amide linkage is converted into an ester linkage, forming an O-acyl isopeptide. This transformation proceeds through a five-membered cyclic intermediate. researchgate.net Conversely, the O→N acyl shift is favored under neutral or slightly basic conditions (e.g., pH 7.5), readily converting the O-acyl ester back to the more stable N-acyl amide. researchgate.net This reversibility is a well-known side reaction in peptide chemistry. researchgate.net

Studies on the related compound, O-acetyl-DL-serine, have provided significant insight into the O→N acyl shift mechanism. The conversion to N-acetyl-DL-serine occurs readily in an aqueous solution at pH 7.5. The direct relationship between alkali consumption and the acyl shift was established, but the precise mechanism required further investigation to distinguish between a direct intramolecular rearrangement and a pathway involving a free acetate (B1210297) ion.

Research using ¹⁴C-labeled O-acetyl-DL-serine in the presence of a large pool of unlabeled acetate demonstrated that the specific activity of the resulting N-acetyl-DL-serine was approximately equal to the starting O-acetyl derivative. This finding strongly indicated that the acyl group does not exchange with the free acetate in the solution, supporting a direct intramolecular migration mechanism rather than one involving dissociation and re-association. This phenomenon has also been observed in larger poly-DL-serine structures, where concentrated sulfuric acid can cause the polypeptide's amide bonds to rearrange into polyester (B1180765) bonds. nih.gov

Table 1: Conditions Favoring Acyl Migration in Serine Derivatives

| Acyl Shift Type | Typical Conditions | Resulting Bond Type | Reference |

|---|---|---|---|

| N→O Acyl Shift | Strong Acid | Ester | researchgate.net |

Formation and Reactivity of Cyclic Intermediates (e.g., Hydroxyoxazolidine, Oxazoline (B21484) Rings)

The intramolecular acyl migrations are mediated by the formation of cyclic intermediates. The most probable intermediate postulated for the O↔N acyl shift is a labile five-membered hydroxyoxazolidine derivative.

The experimental evidence from isotopic labeling studies on O-acetyl-DL-serine strongly supports the formation of a hydroxyoxazolidine intermediate. The lack of isotope dilution in these experiments is consistent with a mechanism where the nitrogen atom attacks the ester carbonyl, forming the cyclic intermediate, which then resolves by acyl transfer to the nitrogen, yielding the final N-acetyl product. Although the hydroxyoxazolidine intermediate is typically too unstable to be isolated, its existence is a cornerstone of the accepted mechanism.

In addition to the transient hydroxyoxazolidine, more stable oxazoline rings can be formed from serine derivatives. The synthesis of 2-substituted-4-carboxy-Δ²-oxazolines can be achieved from N-acyl-L-serine esters. tamu.edu For instance, N-acyl-O-tosyl-L-serine esters undergo cyclization when treated with a base like pyridine, resulting in the formation of an oxazoline ring. tamu.edu This reaction proceeds via an intramolecular nucleophilic attack of the amide oxygen onto the carbon bearing the tosyl leaving group.

Oxazolines themselves are versatile synthetic intermediates. nih.gov They can undergo further reactions, such as nucleophilic attack at the C5 position or enolization at the C2 exomethine position, making them valuable in the synthesis of other complex molecules and N-functionalized peptides. nih.gov The formation of oxazolines from serine derivatives is a key strategy in the synthesis of many peptide-derived natural products. nih.gov

Table 2: Cyclic Intermediates in Serine Derivative Transformations

| Intermediate | Formation Context | Stability | Role | Reference |

|---|---|---|---|---|

| Hydroxyoxazolidine | O↔N Acyl Migration | Labile, transient | Facilitates intramolecular acyl transfer |

Investigations into Nucleophilic Displacement and Elimination Reaction Pathways

N-acetyl-DL-serine methyl ester and its derivatives are subject to nucleophilic displacement and elimination reactions, which are often competing pathways during synthesis and transformation.

Nucleophilic Displacement: The hydroxyl group of serine can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic displacement. In the synthesis of oxazolines from N-acyl-O-tosyl-L-serine esters, the formation of the heterocyclic ring is an intramolecular SN2 reaction. tamu.edu The amide oxygen acts as the nucleophile, displacing the tosylate group. Furthermore, the resulting oxazoline ring is itself susceptible to attack by external nucleophiles. nih.gov

Direct nucleophilic substitution can also be performed on the serine backbone. For example, N-acyl-L-serine methyl esters can be converted to 2-substituted-4-carbomethoxy-Δ²-thiazolines through thioacylation followed by ring cyclization, or by direct thiation and cyclization. tamu.edu These transformations involve the nucleophilic character of sulfur reagents.

Elimination Reactions: A common side reaction in processes involving serine derivatives is β-elimination to form dehydroalanine (B155165) derivatives. This pathway is particularly prevalent under basic conditions or when attempting to activate the hydroxyl group. For instance, during the synthesis of oxazolines from serine derivatives using certain catalysts, the formation of a dehydroalanine elimination product can be a significant competing reaction. nih.gov The choice of reagents and reaction conditions, such as the use of specific ligands in metal-catalyzed reactions, can be crucial to suppress this unproductive elimination pathway and favor the desired cyclization. nih.gov

Theoretical and Computational Chemistry of N Acetyl Dl Serine Methyl Ester Conformational Landscape

Ab Initio and Density Functional Theory (DFT) Studies on Serine Derivative Conformations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular structures and energies from first principles, without reliance on experimental parameters. These methods are instrumental in mapping the potential energy surface of a molecule to identify stable conformers (energy minima) and the transition states that connect them.

A comprehensive conformational analysis of a molecule like N-acetyl-DL-serine methyl ester would involve systematically exploring the rotational space of its key dihedral angles. The primary flexible bonds are the Cα-Cβ bond (χ1 dihedral angle) of the serine side chain, and the C-N bond (φ dihedral angle) and Cα-C' bond (ψ dihedral angle) of the backbone.

Studies on related molecules, such as N-acetyl-L-cysteine-N-methylamide, have demonstrated the power of these methods. nih.gov In such studies, a multidimensional conformational analysis is performed where numerous starting geometries are optimized using methods like the Hartree-Fock (RHF) or DFT with a basis set such as 6-31G(d). nih.gov This process identifies all the stable, relaxed structures on the potential energy surface.

For N-acetyl-DL-serine methyl ester, the presence of the hydroxyl group on the side chain and the N-acetyl and methyl ester groups allows for the formation of various intramolecular hydrogen bonds. These interactions are critical in stabilizing certain conformations. For instance, a hydrogen bond could form between the hydroxyl proton of the side chain and the carbonyl oxygen of the N-acetyl group, or between the amide proton and the oxygen of the methyl ester. DFT calculations are particularly adept at describing these non-covalent interactions, especially when dispersion corrections are included.

A comparison between the conformational behavior of simple amino acids and their N-acetylated counterparts reveals that N-acetylation can influence the strength of intramolecular hydrogen bonds. nih.gov This suggests that the conformational landscape of N-acetyl-DL-serine methyl ester is likely to be significantly shaped by these internal hydrogen bonding patterns.

The results of such a computational study would typically be presented as a table of the unique conformers found, their relative energies, and the values of their defining dihedral angles. While specific data for N-acetyl-DL-serine methyl ester is not available, a hypothetical representation based on studies of similar molecules illustrates the expected findings.

Table 1: Hypothetical Relative Energies of N-Acetyl-L-Serine Methyl Ester Conformers Calculated at the B3LYP/6-31G(d) Level of Theory (This data is illustrative and based on findings for analogous molecules)

| Conformer ID | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-1 | 0.00 | OH···O=C (acetyl) hydrogen bond |

| Conf-2 | 0.85 | NH···O (ester) hydrogen bond |

| Conf-3 | 1.50 | Extended conformation, no H-bond |

| Conf-4 | 2.10 | OH···O (ester) hydrogen bond |

Molecular Modeling and Conformational Analysis of Serine Ester Structures

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics (MM), which uses classical physics to model molecular systems. nih.gov Unlike the more computationally intensive quantum mechanical methods, molecular mechanics relies on force fields—sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. nih.gov This approach is particularly well-suited for exploring the vast conformational space of large and flexible molecules.

A conformational analysis of N-acetyl-DL-serine methyl ester using molecular mechanics would involve a systematic or stochastic search of the potential energy surface. medchemexpress.com This can identify a wide range of low-energy conformations. The resulting conformers can then be further analyzed and their energies refined using higher-level DFT or ab initio calculations.

The key to a successful molecular mechanics study is the quality of the force field. Force fields like AMBER, CHARMM, and OPLS are parameterized to accurately reproduce experimental and quantum mechanical data for biomolecules, including amino acid derivatives. nih.gov These force fields model the energy of a conformation as a sum of terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Table 2: Key Dihedral Angles Defining the Conformation of N-Acetyl-DL-Serine Methyl Ester

| Dihedral Angle | Atoms Involved | Description | Expected Rotameric States |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond | Trans (~180°), Gauche (~±60°) |

| ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' bond | Trans (~180°), Gauche (~±60°) |

| ω (omega) | Cα-C'-N-Cα | Rotation around the peptide bond | Primarily trans (~180°) due to partial double bond character |

| χ1 (chi1) | N-Cα-Cβ-Oγ | Rotation of the side chain | Gauche+ (+60°), Trans (180°), Gauche- (-60°) |

The interplay between these dihedral angles, governed by steric hindrance and intramolecular interactions, determines the accessible conformations. Molecular modeling can generate Ramachandran-like plots to visualize the allowed combinations of φ and ψ angles, providing a comprehensive map of the molecule's conformational flexibility. nih.gov The results from such analyses are crucial for understanding how N-acetyl-DL-serine methyl ester might interact with other molecules, such as enzymes or receptors, in a biological context.

Emerging Research Avenues and Future Perspectives in Serine Ester Research

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The paradigm of chemical synthesis is shifting towards greener and more sustainable practices, with flow chemistry emerging as a key enabling technology. The application of continuous-flow systems to the synthesis of amino acid derivatives, including N-acetylated serine esters, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for straightforward automation and scale-up.

Recent studies have demonstrated the feasibility of performing N-acetylation reactions in continuous-flow setups. For instance, a continuous-flow method has been developed for the N-acetylation of various amines using acetonitrile (B52724) as a safe and inexpensive acetylating agent, catalyzed by alumina. nih.govresearchgate.net This approach avoids the use of hazardous reagents like acetic anhydride (B1165640) or acetyl chloride, aligning with the principles of green chemistry. nih.gov While this particular study focused on a range of amines, the principles are directly applicable to the N-acetylation of dl-serine (B559547) methyl ester. The reaction conditions, such as temperature and pressure, can be precisely controlled in a flow reactor to optimize the yield and purity of dl-Serine, N-acetyl-, methyl ester . nih.govresearchgate.net

Furthermore, the synthesis of related compounds, such as β-amino acid esters, has been successfully achieved in continuous-flow microreactors using enzymatic catalysis. mdpi.com Lipases have been employed to catalyze the Michael addition of amines to acrylates, demonstrating the potential for integrating biocatalysis with flow technology for the synthesis of amino acid derivatives. mdpi.com This synergy between flow chemistry and biocatalysis represents a powerful strategy for developing highly efficient and sustainable synthetic routes to compounds like This compound .

The table below summarizes key parameters and findings from relevant continuous-flow synthesis studies.

| Parameter | Continuous-Flow N-Acetylation of Amines nih.govresearchgate.net | Continuous-Flow Synthesis of β-Amino Acid Esters mdpi.com |

| Catalyst | Alumina | Lipase (B570770) TL IM from Thermomyces lanuginosus |

| Reagents | Acetonitrile, various amines | Aromatic amines, acrylates |

| Solvent | Acetonitrile | Methanol (B129727) |

| Temperature | 200 °C | 35 °C |

| Pressure | 50 bar | Not specified |

| Residence Time | 27 minutes | 30 minutes |

| Key Advantage | Use of a safe and inexpensive acetylating agent | Green reaction conditions and short residence time |

Exploration of Novel Reaction Pathways and Catalysis

The development of novel reaction pathways and catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of This compound . A significant advancement in this area is the concurrent esterification and N-acetylation of amino acids in a one-pot reaction. One such method utilizes triethyl orthoacetate (TEOA) in refluxing toluene (B28343) to convert amino acids directly into their corresponding N-acetyl ethyl esters in good yields. nih.gov This approach is notable for its operational simplicity and for proceeding under neutral conditions. The proposed mechanism involves the initial formation of an imidate ester, followed by cyclization to an oxazolidinone intermediate, which is then opened by ethanol (B145695) to yield the final product. nih.gov This one-pot strategy offers a more streamlined alternative to the traditional multi-step sequence of esterification followed by N-acetylation.

Biocatalysis also presents a powerful tool for the synthesis of N-acetylated amino acid esters. Aminoacylases, a class of hydrolases, are well-known for their role in the resolution of racemic N-acetyl-amino acids. nih.gov However, their synthetic potential is now being explored for the production of N-acyl-amino acid surfactants. nih.gov These enzymes can catalyze the formation of amide bonds under mild, environmentally friendly conditions, offering a green alternative to chemical methods that often rely on harsh reagents. nih.gov The discovery of new aminoacylases with broad substrate specificity, including those that accept long-chain fatty acids, opens up possibilities for the enzymatic synthesis of a wide range of N-acylated amino acids. nih.gov

Recent research has also focused on the biocatalytic synthesis of α-amino esters through nitrene C-H insertion. nih.govosti.gov Engineered protoglobin nitrene transferases have been shown to catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters. nih.govosti.gov While this method introduces an amino group, the underlying principle of using engineered enzymes to perform challenging chemical transformations highlights the potential for developing novel biocatalysts for the direct and selective N-acetylation of serine esters.

The following table details some of the novel reaction pathways and catalytic systems discussed.

| Reaction/Catalyst | Description | Key Features |

| Concurrent Esterification and N-Acetylation with TEOA | A one-pot synthesis of N-acetyl amino acid esters from the corresponding amino acid using triethyl orthoacetate. nih.gov | Neutral reaction conditions, good yields, operational simplicity. |

| Aminoacylase-Catalyzed N-Acylation | Enzymatic synthesis of N-acyl-amino acids using aminoacylases. nih.gov | Green and sustainable, mild reaction conditions, potential for producing bio-based surfactants. |

| Biocatalytic Nitrene C-H Insertion | Engineered enzymes catalyze the insertion of a nitrene into a C-H bond to form an amino group. nih.govosti.gov | High enantioselectivity, potential for direct functionalization of C-H bonds. |

Advancements in Stereochemical Control and Scalable Resolution Techniques

Since This compound is a racemic mixture, the development of efficient and scalable methods for the resolution of its enantiomers is of significant interest, particularly for applications where stereochemistry is critical. Enzymatic kinetic resolution is a well-established and powerful technique for separating enantiomers. This method relies on the high stereoselectivity of enzymes, such as proteases and lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. nih.gov For instance, the hydrolysis of racemic amino acid esters can be achieved with high enantioselectivity using enzymes like α-chymotrypsin or subtilisin. nih.gov

A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unreacted enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR has been successfully applied to the resolution of N-Boc-amino acid thioesters using proteases like subtilisin under basic conditions that promote racemization of the thioester. rsc.org Another DKR strategy involves the use of a d-amino acid oxidase to convert the d-enantiomer of an amino acid into an achiral keto acid, which is then stereoselectively reduced to the l-amino acid by another enzyme. nih.gov These DKR methodologies offer a highly efficient route to enantiomerically pure amino acid derivatives.

In addition to enzymatic methods, chromatographic techniques are widely used for the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common analytical and preparative method. nih.gov CSPs containing urethane-blocked α-arylglycines have shown good enantioselectivity for various Nα-acylamino acid esters. nih.gov For scalable resolutions, simulated moving bed (SMB) chromatography is an attractive option, offering continuous operation and high productivity.

Recent advancements also include the use of chiral derivatizing agents to form diastereomers that can be separated on standard chromatographic media. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are used to derivatize amino acids, and the resulting diastereomers can be separated and quantified by LC-MS/MS. nih.gov This approach is particularly useful for analytical purposes to determine the enantiomeric purity of a sample.

The table below highlights some of the advanced techniques for stereochemical control.

| Technique | Principle | Application to Serine Esters |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. nih.gov | Selective hydrolysis of one enantiomer of This compound . |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer. rsc.orgnih.gov | Potentially allows for the complete conversion of This compound to a single enantiomer. |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. nih.gov | Preparative separation of the D- and L-enantiomers of This compound . |

| Chiral Derivatization with LC-MS/MS | Formation of diastereomers with a chiral reagent, followed by separation and detection. nih.gov | Analytical determination of the enantiomeric composition of This compound . |

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights that can guide experimental design and accelerate the discovery of new molecules and reactions. Density Functional Theory (DFT) calculations are increasingly being used to study the properties and reactivity of amino acid derivatives. For example, DFT studies have been employed to investigate the conformational preferences and solubility of N-methylated amino acid derivatives, providing a theoretical basis for understanding how modifications to the amino acid structure affect its physicochemical properties. nih.govrsc.org Such calculations could be applied to This compound to predict its conformational landscape, spectroscopic properties, and reactivity, thereby informing the design of new synthetic routes and applications.

In silico protein design represents another exciting frontier where computational tools are making a significant impact. Researchers are now able to design enzymes with novel catalytic functions from scratch. biorxiv.org This has been demonstrated in the computational design of serine hydrolases that can catalyze ester hydrolysis with high efficiency. biorxiv.org The design process often involves creating a model of the transition state of the desired reaction and then designing a protein scaffold that can stabilize it. While much of this work has focused on large protein enzymes, the principles of designing active sites with specific catalytic functionalities could be extended to the development of smaller, peptide-based catalysts for the synthesis or modification of compounds like This compound .

Furthermore, computational models are being developed to predict the outcomes of stereoselective reactions. rsc.org By understanding the intricate non-covalent interactions that govern stereoselectivity, it is possible to build predictive models that can guide the choice of catalysts and reaction conditions to achieve a desired stereochemical outcome. This is particularly relevant for the development of methods for the asymmetric synthesis or resolution of This compound .